N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound with a molecular formula of and a molecular weight of approximately 667.8 g/mol. This compound features various functional groups that contribute to its potential biological activity and applications in scientific research.
This compound belongs to a class of organic molecules characterized by the presence of pyrazole and triazole moieties, which are often associated with diverse pharmacological activities. The specific classification of this compound can be attributed to its unique structural components, including the thiophene and fluorophenyl groups, which enhance its chemical properties and interactions.
The synthesis of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide typically involves multiple synthetic steps that require specific reagents and controlled conditions.
The molecular structure of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide can be represented using chemical notation systems such as SMILES or InChI keys:
SMILES: Cn1c(CNC(c2ccc(cc2)S(N2CCCC2)(=O)=O)=O)nnc1SCC(N1C(CC(c2cccs2)=N1)c1ccc(cc1)F)=O
The compound exhibits a logP value of approximately 3.7127, indicating its lipophilicity, which is crucial for biological activity.
N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide can participate in various chemical reactions typical for compounds containing triazole and pyrazole moieties:
The reactivity profile is influenced by the electronic nature of substituents such as fluorine and methoxy groups.
The mechanism of action for N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenyacetamide involves its interaction with biological targets:
Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action.
The compound is likely to exhibit moderate solubility in organic solvents due to its lipophilic nature indicated by its logP value.
Relevant chemical properties include:
N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol - 1 - yl]- 2 - oxoethyl } sulfanyl) - 4 - ( 2 - methoxyphenyl ) - 4 H - 1 , 2 , 4 - triazol - 3 - yl] methyl} - 2 - phenylacetamide has potential applications in various scientific fields:
This compound represents a significant area of interest due to its complex structure and potential biological activities that warrant further investigation.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1